2-Chloro-5-(ethylsulfonyl)benzonitrile
Description
2-Chloro-5-(ethylsulfonyl)benzonitrile is a benzonitrile derivative featuring a chlorine atom at the 2-position and an ethylsulfonyl (-SO₂C₂H₅) group at the 5-position of the benzene ring. The ethylsulfonyl moiety is a strong electron-withdrawing group, influencing the compound’s reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H8ClNO2S |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
2-chloro-5-ethylsulfonylbenzonitrile |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-14(12,13)8-3-4-9(10)7(5-8)6-11/h3-5H,2H2,1H3 |
InChI Key |
KNTYBCYELLUTPF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents and key features of 2-Chloro-5-(ethylsulfonyl)benzonitrile with related benzonitrile derivatives:
Physicochemical Properties
Solubility and Stability
- This compound : Expected to have low water solubility due to the hydrophobic ethylsulfonyl group. Stability in acidic/alkaline conditions may resemble 2-Chloro-5-(trifluoromethyl)benzonitrile, which hydrolyzes in water to release toxic gases (e.g., HCN) when exposed to acids .
- 2-Chloro-5-(trifluoromethyl)benzonitrile: Stable under normal conditions but incompatible with strong acids, oxidizers, and bases. Releases toxic gases (e.g., HF, HCN) upon decomposition .
- 5-Chloro-2-hydroxybenzonitrile : Higher water solubility due to -OH group. Likely stable in neutral conditions but reactive in acidic environments .
Thermal and Chemical Reactivity
- Sulfonyl and trifluoromethyl groups enhance resistance to electrophilic substitution reactions compared to methyl or hydroxy groups .
Toxicity and Hazard Profiles
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